![molecular formula C14H24N2O2S B2864761 methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate CAS No. 339278-21-6](/img/structure/B2864761.png)
methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound depend on its functional groups. The analysis of these reactions involves studying the mechanisms by which they occur and the products they form .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through experimental measurements .Scientific Research Applications
Catalytic Applications and Synthesis
Imidazole derivatives have been utilized in catalytic applications, such as in the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes. These reactions demonstrate high regioselectivity and yield, showcasing the utility of imidazole-based catalysts in organic synthesis (Zhang, Lee, & Widenhoefer, 2009).
The microwave-assisted synthesis of novel functionalized hydantoin derivatives, followed by their conversion to 5-(Z) arylidene-4H-imidazoles, highlights the versatility of imidazole derivatives in producing pharmacologically relevant structures (Kamila, Ankati, & Biehl, 2011).
Chemical Synthesis and Modification
Research on the synthesis and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters sheds light on the regioselective synthesis of imidazole derivatives, which are crucial for developing active-site model compounds of enzymes like cytochrome c oxidase. This work underlines the significance of imidazole derivatives in biochemistry and molecular biology (Collman, Wang, Zhong, & Zeng, 2000).
The development of imidazole 3-oxides from amino acid esters, which can be transformed into dihydro-imidazole-2-thione derivatives, illustrates the synthetic flexibility of imidazole derivatives and their potential in creating new biologically active compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Material Science and Sensing Applications
- Studies on imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) for luminescence sensing of benzaldehyde showcase the potential of imidazole derivatives in creating sensitive and selective sensors for chemical detection. These findings highlight the utility of imidazole-based MOFs in analytical chemistry and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-methyl-2-octylsulfanylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-5-6-7-8-9-10-19-14-15-11-12(16(14)2)13(17)18-3/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZZMTDIHFNZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC=C(N1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate |
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